High-Affinity Binding to Amyloid-Beta Precursor Protein Differentiates from Generic Thiazole-Benzamide Scaffolds
This compound demonstrates quantifiable binding to the amyloid-beta precursor protein (APP) with a reported Ki of 4.31 nM [1]. While many in-class N-(1,3-benzothiazol-2-yl)benzamides are designed for antibacterial or anti-inflammatory targets, this specific derivative's low-nanomolar affinity for APP is a critical differentiator. The 3-bromo positional isomer (CAS 865545-62-6) and other non-brominated analogs within the same benzothiazole amide series do not exhibit this high-affinity APP interaction in direct comparative screening [2], establishing this compound as a selective probe for neurodegenerative target engagement studies.
| Evidence Dimension | Binding Affinity (Ki) to Amyloid-beta precursor protein (APP) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | 3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865545-62-6): Ki > 1000 nM (inactive); N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide scaffold: No APP binding detected |
| Quantified Difference | >230-fold selectivity gain over the 3-bromo isomer |
| Conditions | Radioligand competition assay using [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole as tracer and synthetic amyloid beta (1-40) aggregates. |
Why This Matters
For labs procuring compounds for Alzheimer's disease or APP processing research, this specific structural variant is the only one in its series with verified, low-nanomolar target engagement, preventing wasted resources on inactive isomers.
- [1] BindingDB. (2025). BDBM50276883: Ki=4.31 nM. Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40). View Source
- [2] ChEMBL. (2025). Bioactivity Data: CHEMBL4175800 (2-bromo) vs. CHEMBL4175799 (3-bromo isomer). European Bioinformatics Institute. View Source
